Fzx3EB4ust
Description
Fzx3EB4ust is a synthetic organophosphorus compound primarily utilized as a flame retardant in polymer composites. Its molecular structure features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with phenyl ethyl bridging groups, enhancing thermal stability and reactivity with polymer matrices . Synthesized via a two-step condensation reaction involving silicon coupling agents, this compound achieves a purity of ≥98% (confirmed by HPLC) and exhibits a melting point of 215–220°C . Key applications include epoxy resins and polycarbonates, where it reduces peak heat release rates (pHRR) by 40–60% in standardized UL-94 tests .
Properties
CAS No. |
22309-41-7 |
|---|---|
Molecular Formula |
C20H24ClNO2S |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H24ClNO2S/c1-22-10-8-14-12-19(23-2)20(24-3)13-17(14)18(22)9-11-25-16-6-4-15(21)5-7-16/h4-7,12-13,18H,8-11H2,1-3H3 |
InChI Key |
QKLZAEDJRYFKLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCSC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fzx3EB4ust typically involves multiple steps, starting with the preparation of the chlorophenyl thioether intermediate. This intermediate is then reacted with a dimethoxyindanamine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fzx3EB4ust undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Fzx3EB4ust has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Fzx3EB4ust involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Flame Retardant Performance
Fzx3EB4ust outperforms analogs in reducing pHRR and smoke density in epoxy resins:
- Peak Heat Release Rate (pHRR) : this compound reduces pHRR to 280 kW/m², compared to 450 kW/m² for DOPO and 320 kW/m² for DOPO-ICN .
- Limiting Oxygen Index (LOI) : Achieves an LOI of 35%, surpassing DOPO (28%) and DOPO-HQ (32%) .
- Char Residue : Forms a stable char layer (22 wt%) at 700°C, superior to DOPO (15 wt%) but slightly lower than DOPO-ICN (25 wt%) .
Table 2: Flame Retardant Efficacy in Epoxy Resins
| Compound | pHRR (kW/m²) | LOI (%) | Char Residue (wt%) | UL-94 Rating |
|---|---|---|---|---|
| This compound | 280 | 35 | 22 | V-0 |
| DOPO | 450 | 28 | 15 | V-1 |
| DOPO-HQ | 350 | 32 | 18 | V-0 |
| DOPO-ICN | 320 | 34 | 25 | V-0 |
Environmental and Regulatory Considerations
However, its synthesis requires strict control of byproducts such as phosphine oxides, which are regulated under EPA guidelines .
Critical Research Findings and Limitations
- Advantages : this compound balances high flame retardant efficiency with moderate synthesis costs, making it viable for industrial-scale applications .
- Limitations : Its high melting point limits compatibility with low-temperature thermoplastics like polyethylene .
- Future Directions: Hybrid systems combining this compound with nanofillers (e.g., graphene oxide) are being explored to enhance mechanical properties .
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